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Compound of Interest

Compound Name:

Bis[2-

(succinimidooxycarbonyloxy)ethyl]

sulfone

Cat. No.: B014174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis[2-
(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a membrane-permeable and

base-cleavable crosslinker, for the investigation of protein-protein interactions (PPIs). The

protocols outlined below are designed to assist researchers in stabilizing both transient and

stable protein complexes in various experimental settings, facilitating their identification and

characterization.

Principle of BSOCOES Technology
BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The NHS

ester groups at both ends of the molecule react with primary amines (–NH₂) found in the side

chains of lysine residues and at the N-terminus of proteins, forming stable amide bonds.[1] This

reaction covalently links proteins that are in close proximity, effectively "trapping" the

interaction.

A key feature of BSOCOES is its spacer arm, which contains a sulfone group. This allows for

the cleavage of the crosslink under mild alkaline conditions (pH 11.6), enabling the separation

of the crosslinked proteins for downstream analysis.[1] Furthermore, BSOCOES is lipophilic,

allowing it to permeate cell membranes and crosslink intracellular and intramembrane proteins.

[1]
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Applications in Protein-Protein Interaction Studies
BSOCOES is a valuable tool for:

Identifying novel protein-protein interactions: By stabilizing weak or transient interactions,

BSOCOES allows for their capture and subsequent identification through techniques like

immunoprecipitation and mass spectrometry.

Mapping the topology of protein complexes: The fixed distance of the BSOCOES spacer arm

provides spatial constraints that can help elucidate the arrangement of subunits within a

protein complex.

Studying the dynamics of protein interactions: BSOCOES can be used to "freeze"

interactions at specific time points or under different cellular conditions, providing snapshots

of dynamic cellular processes.

Confirming interactions discovered by other methods: BSOCOES can be used to validate

putative interactions identified through techniques such as yeast two-hybrid or co-

immunoprecipitation.

Data Presentation: Example of BSOCOES
Application
The following table summarizes the results from a study by Zarling et al. (1980), where

BSOCOES was used to map the nearest neighbors of lymphocyte surface polypeptides. This

demonstrates the type of data that can be obtained using this crosslinking technology.
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Identified Protein

Complex

Method of

Identification

Constituent

Polypeptides

(Molecular Weight)

Reference

R-MLV gp70

Homodimer
2D SDS-PAGE

Two 70,000-dalton

polypeptides
[Zarling et al., 1980][2]

R-MLV gp70

Homotrimer
2D SDS-PAGE

Three 70,000-dalton

polypeptides
[Zarling et al., 1980][2]

H-2b Antigen Complex 2D SDS-PAGE

One 46,000-dalton

heavy chain and one

12,000-dalton light

chain

[Zarling et al., 1980][2]

Experimental Protocols
Protocol 1: In-Solution Crosslinking of Purified Proteins
This protocol is suitable for studying the interaction between purified proteins.

Materials:

BSOCOES (store desiccated at 4°C)

Anhydrous DMSO or DMF

Protein samples in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

Quenching solution (1M Tris-HCl, pH 7.5)

Procedure:

Equilibrate BSOCOES: Allow the vial of BSOCOES to come to room temperature before

opening to prevent moisture condensation.

Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in

anhydrous DMSO or DMF to a concentration of 10-25 mM.
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Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a

final concentration that is 10- to 50-fold molar excess over the protein concentration.

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours

on ice.

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-

50 mM. Incubate for 15 minutes at room temperature.

Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE,

immunoprecipitation, or mass spectrometry. Excess crosslinker can be removed by dialysis

or desalting if necessary.[1]

Protocol 2: In-Cell Crosslinking of Proteins
This protocol is designed for studying protein interactions within living cells.

Materials:

BSOCOES (store desiccated at 4°C)

Anhydrous DMSO or DMF

Cultured cells (adherent or in suspension)

Amine-free buffer (e.g., PBS)

Quenching solution (1M Tris-HCl, pH 7.5) or cold PBS containing 20-50 mM Tris

Procedure:

Cell Preparation: Wash the cells with cold, amine-free buffer to remove any traces of amine-

containing culture media.

Equilibrate BSOCOES: Allow the vial of BSOCOES to come to room temperature before

opening.
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Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in

anhydrous DMSO or DMF to a concentration of 10-25 mM.

Crosslinking Reaction: Add the BSOCOES stock solution directly to the cells in the amine-

free buffer to a final concentration of 1-2 mM.

Incubation: Incubate the cells for 30 minutes to 2 hours at room temperature or on ice. The

optimal time and temperature should be determined empirically.

Quenching: Terminate the crosslinking reaction by adding the quenching solution to a final

concentration of 20-50 mM and incubating for 15 minutes. Alternatively, the cells can be

washed with a cold buffer containing the quenching solution.

Cell Lysis and Analysis: After quenching, the cells can be lysed using standard protocols for

subsequent immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.

Protocol 3: Cleavage of BSOCOES Crosslinks
This protocol describes how to reverse the crosslinking to separate the interacting proteins.

Materials:

Crosslinked protein sample

NaOH solution

Procedure:

Adjust pH: Increase the pH of the solution containing the crosslinked protein sample to 11.6

using NaOH.

Incubation: Incubate the sample at 37°C for 2 hours.

Neutralization and Analysis: Neutralize the sample with an appropriate buffer for subsequent

analysis, such as 2D-SDS-PAGE or mass spectrometry. The sample can be desalted or

dialyzed if necessary.[1]
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Caption: General experimental workflow for PPI studies using BSOCOES.
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Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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